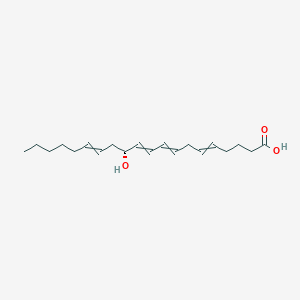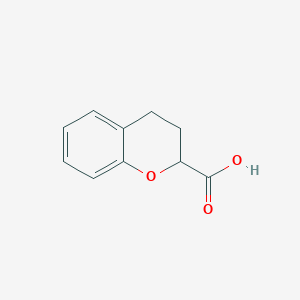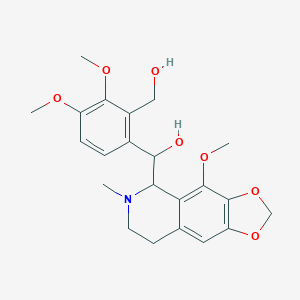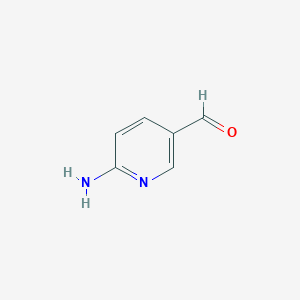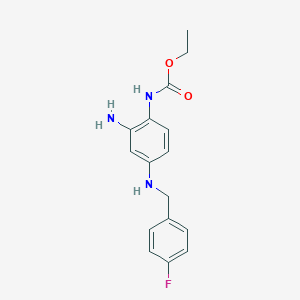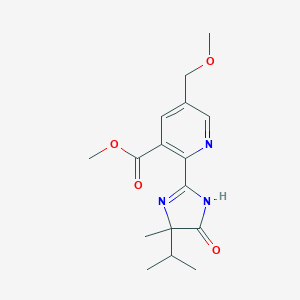
1,2,2,6,6-Pentamethylpiperidin-4-ol
概要
説明
1,2,2,6,6-Pentamethylpiperidin-4-ol, also known as N-methylpiperidine, is an organic compound belonging to the piperidine family. It is a colorless solid that is soluble in most organic solvents. This compound is used in the synthesis of PDGFR kinase inhibitors and can be applied to the preparation of a new diol-functionalized amine light stabilizer .
Synthesis Analysis
1,2,2,6,6-Pentamethylpiperidin-4-ol is synthesized through reductive amination of 2,2,6,6-tetramethyl-4-piperidinol . A mixture of 2,2,6,6-tetramethyl-4-piperidinol, 37% formalin, and 1 mL formic acid is heated under a reflux condenser on the steam bath for 5 hours .Molecular Structure Analysis
The linear formula of 1,2,2,6,6-Pentamethylpiperidin-4-ol is C10H21NO . The molecular weight is 171.28 .Chemical Reactions Analysis
This compound is used in the synthesis of photostable blue emitting naphthalimides, blue fluorescent naphthalimide pH chemosensors, crowded piperidines with intramolecularly hydrogen-bonded nitrogen, and spiropyrans and spirooxazines .Physical And Chemical Properties Analysis
1,2,2,6,6-Pentamethylpiperidin-4-ol is a colorless solid that is soluble in most organic solvents. It has a molecular weight of 171.28 .科学的研究の応用
Medicine
In the medical field, 1,2,2,6,6-Pentamethylpiperidin-4-ol is explored for its potential use in pharmacokinetics and drug design. Its properties may contribute to the development of new therapeutic agents, particularly as a part of the structure of PDGFR kinase inhibitors .
Agriculture
This compound’s role in agriculture is not directly documented, but compounds with similar structures are often investigated for their potential as growth promoters or as part of pest control agents. Further research could reveal specific applications in this domain .
Material Science
1,2,2,6,6-Pentamethylpiperidin-4-ol: serves as a precursor in the synthesis of light stabilizers for materials. These stabilizers play a crucial role in enhancing the durability and lifespan of polymers against light-induced degradation .
Environmental Science
While specific environmental applications of 1,2,2,6,6-Pentamethylpiperidin-4-ol are not well-documented, related compounds are often used in environmental monitoring and remediation studies. It’s plausible that this compound could be used in similar contexts .
Food Industry
The use of 1,2,2,6,6-Pentamethylpiperidin-4-ol in the food industry is not explicitly mentioned in available resources. However, its derivatives could potentially be used as additives or in packaging materials to enhance shelf life and stability .
Cosmetics
In cosmetics, 1,2,2,6,6-Pentamethylpiperidin-4-ol could be utilized in the formulation of skincare products due to its potential stabilizing properties, which can protect the product from degradation and extend its usability .
Energy
The compound’s applications in the energy sector are not directly cited, but its chemical structure suggests potential use in the synthesis of materials for energy storage or conversion systems .
Nanotechnology
Nanotechnology applications for 1,2,2,6,6-Pentamethylpiperidin-4-ol are not explicitly detailed in the literature. However, its structural properties might make it a candidate for the development of nanoscale materials or coatings with unique light and stability characteristics .
Safety and Hazards
The compound is labeled with the signal word “Warning” and has the hazard statement H317, which indicates that it may cause an allergic skin reaction . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
作用機序
Target of Action
This compound is a part of a collection of rare and unique chemicals provided for early discovery researchers .
Mode of Action
It’s known that this compound is used in the synthesis of pdgfr kinase inhibitors , which suggests it may interact with kinases in its mode of action.
Biochemical Pathways
Its use in the synthesis of pdgfr kinase inhibitors suggests it may influence pathways involving PDGFR kinases, which play crucial roles in cellular processes like growth and division.
Result of Action
It’s known that this compound is used in the synthesis of pdgfr kinase inhibitors , suggesting it may have effects on cellular processes regulated by these kinases.
Action Environment
It’s generally recommended to store such compounds in a dry, cool, and well-ventilated area, away from incompatible materials .
特性
IUPAC Name |
1,2,2,6,6-pentamethylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-9(2)6-8(12)7-10(3,4)11(9)5/h8,12H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHNXXMYEICZAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1C)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044411 | |
| Record name | 1,2,2,6,6-Pentamethylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,2,6,6-Pentamethylpiperidin-4-ol | |
CAS RN |
2403-89-6 | |
| Record name | 1,2,2,6,6-Pentamethyl-4-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2403-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinol, 1,2,2,6,6-pentamethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002403896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2403-89-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364075 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Piperidinol, 1,2,2,6,6-pentamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,2,6,6-Pentamethylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,2,6,6-pentamethylpiperidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.540 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PIPERIDINOL, 1,2,2,6,6-PENTAMETHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR520BAM5V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Q & A
Q1: What are the primary applications of 1,2,2,6,6-pentamethyl-4-piperidinol?
A1: 1,2,2,6,6-Pentamethyl-4-piperidinol is mainly used as a building block for synthesizing hindered amine light stabilizers (HALS). [] These stabilizers are incorporated into polymers like polyethylene and polypropylene to enhance their resistance to UV degradation. [, ]
Q2: How does 1,2,2,6,6-pentamethyl-4-piperidinol contribute to the UV stability of polymers?
A2: While 1,2,2,6,6-pentamethyl-4-piperidinol itself isn't a UV stabilizer, it forms the core structure of HALS. When incorporated into polymers, HALS, including those derived from 1,2,2,6,6-pentamethyl-4-piperidinol, act as radical scavengers, disrupting the photo-oxidation chain reactions triggered by UV exposure. [, ] This protection extends the lifespan of polymer materials.
Q3: Can you elaborate on the synthesis of HALS using 1,2,2,6,6-pentamethyl-4-piperidinol?
A3: Researchers have explored various synthetic approaches. For instance, reacting 1,2,2,6,6-pentamethyl-4-piperidinol with succinic anhydride can functionalize polyolefin surfaces with HALS. [] Another method involves reacting it with acryloyl chloride to produce 4-acryloyloxy-1,2,2,6,6-pentamethylpiperidine, a polymerizable UV stabilizer. []
Q4: Are there studies on the impact of structural modifications on 1,2,2,6,6-pentamethyl-4-piperidinol derivatives?
A4: Yes, research indicates that structural modifications influence the effectiveness of 1,2,2,6,6-pentamethyl-4-piperidinol-based stabilizers. For example, incorporating 4-acryloyloxy-1,2,2,6,6-pentamethylpiperidine into unsaturated polyester-based bulk molding compounds showed a synergistic effect on UV stability, particularly at lower concentrations. []
Q5: What analytical techniques are commonly used to characterize 1,2,2,6,6-pentamethyl-4-piperidinol and its derivatives?
A5: Researchers rely on a combination of techniques for characterization. These include Fourier-transform infrared spectroscopy (FT-IR) [, , , ], nuclear magnetic resonance (NMR) spectroscopy including 1H-NMR and 2D NMR [, , , ], mass spectrometry (MS) [], and elemental analysis. []
Q6: Are there any studies on the photochemical behavior of 1,2,2,6,6-pentamethyl-4-piperidinol?
A6: Yes, research [] shows that 1,2,2,6,6-pentamethyl-4-piperidinol participates in reversible photoredox reactions with 9,10-anthraquinone. This reaction is highly sensitive to the solvent environment. In benzene, it primarily forms a metastable adduct, while in acetonitrile, ionic products are favored.
Q7: What is known about the stability of 1,2,2,6,6-pentamethyl-4-piperidinol derivatives?
A7: The stability of derivatives can vary. For instance, 9-hydroxy-9-[N-(2,2,6,6-tetramethyl-4-piperidinol)-methyl]anthrone, formed from the reaction of 1,2,2,6,6-pentamethyl-4-piperidinol and 9,10-anthraquinone, is metastable and reverts to the original reactants under specific conditions. [] This highlights the importance of considering environmental factors when working with these compounds.
Q8: Has the thermal stability of 1,2,2,6,6-pentamethyl-4-piperidinol derivatives been investigated?
A8: Yes, studies using thermogravimetric analysis (TGA) coupled with differential thermal analysis (DTA) have been conducted to evaluate the thermal properties of polymeric HALS synthesized from 1,2,2,6,6-pentamethyl-4-piperidinol. [] This information is crucial for understanding their behavior during polymer processing and applications.
Q9: Beyond polymers, are there other applications of 1,2,2,6,6-pentamethyl-4-piperidinol derivatives?
A9: Research explored incorporating a 1,2,2,6,6-pentamethyl-4-piperidinol derivative into composite particles with silica. [] This approach aimed to impart light stability to these particles, potentially broadening their applications in areas requiring light-resistant materials.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



